REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([O:8][CH3:9])[n:5][s:6][cH:7]1.[S:10]([OH:11])(=[O:12])(=[O:13])[OH:14]>>[C:1]([NH2:2])([c:3]1[c:4]([O:8][CH3:9])[n:5][s:6][cH:7]1)=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1nscc1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COc1nscc1C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |